Sodium tert-butoxide

Übersicht

Beschreibung

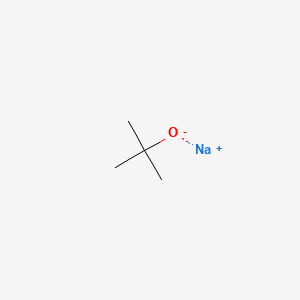

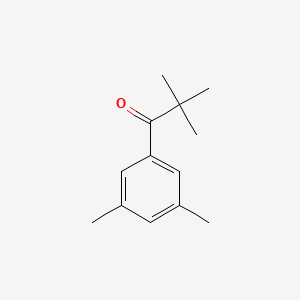

Sodium tert-butoxide (NaOtBu) is a chemical compound with the formula (CH3)3CONa . It is a strong, non-nucleophilic base, which means it does not readily donate its electrons to other substances. It is flammable and sensitive to moisture .

Synthesis Analysis

This compound can be synthesized via the condensation of furfural with nitromethane using this compound as a catalyst . Another method involves treating tert-butyl alcohol with sodium hydride .Molecular Structure Analysis

The molecular formula of this compound is C4H9NaO . It forms clusters in the solid state, both hexamers and nonamers .Chemical Reactions Analysis

This compound immediately reacts with water to form sodium hydroxide . It is used to prepare tert-butoxide complexes. For example, hexa(tert-butoxy)ditungsten(III) is obtained by the salt metathesis reaction from a ditungsten heptachloride .Physical And Chemical Properties Analysis

This compound is a strong, non-nucleophilic base. It is flammable and moisture sensitive .Wissenschaftliche Forschungsanwendungen

Atomic Layer Deposition of Sodium and Potassium Oxides : Sodium tert-butoxide has been used in the atomic layer deposition of thin films containing alkaline elements. This process is significant in creating sodium and potassium oxides for technological applications (Østreng et al., 2014).

Synthesis of Acrylates from Olefins and CO2 : It's been discovered as an effective base in the catalytic carboxylation of ethylene with CO2, offering an industrially viable method to produce sodium acrylate (Manzini et al., 2017).

Transamidation of N,N-Dimethyl Amides with Primary Amines : this compound facilitates the transamidation of various N,N-dimethyl amides with primary amines under solvent-free conditions. This method is noted for its practicality and efficiency (Cheng et al., 2020).

Vibrational Spectra Analysis : It has been used in the study of the vibrational spectra of sodium and potassium tert-butoxides, contributing to our understanding of their molecular structures in different states (Schmidt et al., 1971).

Oppenauer-Type Oxidation of Alcohols : this compound has been employed in the dehydrogenative oxidation of secondary alcohols to form ketones. This method is noted for its selectivity and mild conditions (Ballester et al., 2014).

- the preparation of trisamidomolybdenum(VI) propylidyne complex, a highly active catalyst precursor for alkyne metathesis, illustrating its role in complex chemical syntheses (Zhang et al., 2007).

Encapsulation of Small Anions : A method involving this compound with trimethylsilyl compounds has been developed for the encapsulation of small anions, showcasing its use in creating mixed aggregates (Cebi et al., 2022).

Palladium-Catalyzed α-Arylation : this compound is essential in the palladium-catalyzed α-arylation of 3-aryl-1-indanones, which is crucial for the asymmetric synthesis of certain compounds (Lee et al., 2011).

Asymmetric Hydrosilylation of Ketones : In the field of asymmetric synthesis, this compound has been used with copper catalysts for the enantioselective reduction of ketones, contributing to the synthesis of drugs like orphenadrine and neobenodine (Sui et al., 2012).

Photoelectron Spectroscopy Studies : It has been studied through photoelectron spectroscopy, providing insights into the electronic structures of tert-butoxides of various metals (Braun et al., 1989).

Wirkmechanismus

Target of Action

Sodium tert-butoxide primarily targets protons in organic compounds . As a strong, non-nucleophilic base, this compound is known for its ability to deprotonate weakly acidic hydrogen atoms in organic molecules .

Mode of Action

The interaction of this compound with its targets involves the removal of a proton (H+) from the organic compound, leading to the formation of water and a double bond in the organic molecule . This process is known as deprotonation . This compound’s large, bulky structure makes it perform exceptionally poorly in substitution, literally eliminating any side reactions when the desired product is the elimination product .

Biochemical Pathways

this compound is involved in several biochemical pathways, including the Buchwald–Hartwig amination . In this pathway, this compound acts as a base to facilitate the coupling of aryl halides with benzene derivatives . It’s also used in the synthesis of tert-butoxide complexes .

Pharmacokinetics

It’s important to note that this compound is a strong base and is moisture sensitive . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

The action of this compound results in the formation of new organic compounds through elimination reactions . For example, it can facilitate the coupling of aryl halides with benzene derivatives to form new compounds . It’s also used to prepare tert-butoxide complexes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is flammable and moisture sensitive , and may ignite on contact with air leading to spontaneous combustion and burning rapidly . Therefore, it should be stored in a dry, inert gas environment . It’s also important to note that this compound reacts violently with water , which can affect its stability and efficacy in aqueous environments.

Safety and Hazards

Zukünftige Richtungen

Sodium tert-butoxide has been used in various applications such as the synthesis of biaryls by C-H bond arylation of aromatic compounds with haloarenes . It has also been used as a promoter for the synthesis of functionalized primary amines . Future research may focus on finding more applications for this compound in organic synthesis .

Biochemische Analyse

Biochemical Properties

Sodium tert-butoxide plays a crucial role in biochemical reactions, particularly in the deprotonation of weak acids. It is commonly used in the Buchwald-Hartwig amination, a reaction that forms carbon-nitrogen bonds. In this reaction, this compound interacts with palladium catalysts and aryl halides to produce aryl amines. The compound’s strong basicity and non-nucleophilic nature make it an ideal reagent for such transformations. Additionally, this compound is used to prepare tert-butoxide complexes, such as hexa(tert-butoxy)ditungsten(III), through salt metathesis reactions .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. Due to its strong basicity, it can disrupt cellular membranes and cause cell lysis. This compound can also influence cell signaling pathways by deprotonating key intermediates, thereby altering the activity of enzymes and other proteins involved in these pathways. Furthermore, this compound can affect gene expression by modifying the cellular environment and influencing the activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through deprotonation reactions. It acts as a strong base, abstracting protons from weak acids and facilitating the formation of carbon-carbon and carbon-nitrogen bonds. In the Buchwald-Hartwig amination, this compound deprotonates the amine, allowing it to react with the palladium catalyst and aryl halide to form the desired product. Additionally, this compound can form tert-butoxide complexes with various metals, further expanding its utility in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its sensitivity to moisture and air. This compound is highly reactive and can degrade when exposed to atmospheric moisture, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can cause significant changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At low doses, it can act as an effective reagent for biochemical reactions without causing significant toxicity. At high doses, this compound can cause severe toxic effects, including tissue damage and organ failure. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors involved in deprotonation reactions, facilitating the formation of key intermediates in metabolic processes. The compound’s ability to deprotonate weak acids makes it a valuable tool in studying metabolic flux and metabolite levels in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small size and high reactivity. It can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The compound’s strong basicity also allows it to disrupt cellular membranes, further affecting its distribution within cells .

Subcellular Localization

This compound is primarily localized in the cytoplasm due to its ability to diffuse through cellular membranes. Its activity and function can be influenced by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

sodium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIHAYPQRLWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073935 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

865-48-5 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methylpropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium tert-butoxide facilitate β-hydride elimination in nickelalactone complexes?

A1: this compound acts as a strong base, directly deprotonating the β-hydrogen in nickelalactone complexes. This eliminates the need for hydride transfer to the nickel center, facilitating the elimination process [].

Q2: Can weaker bases achieve the same effect as this compound in this reaction?

A2: Weaker bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tert-butyliminotri(pyrrolidino)phosphorane (BTPP) were found to be ineffective in promoting β-hydride elimination from the investigated nickelalactone complex [].

Q3: What is the role of this compound in the anionic polymerization of methacrylic esters?

A3: this compound acts as a stabilizing agent for the growth center during polymerization. It extends the lifetime of the active anionic species, enabling the formation of higher molecular weight polymers with controlled molecular weight distributions []. This stabilization was successfully utilized in the stepwise copolymerization of n-butyl methacrylate and methyl methacrylate, yielding block copolymers [].

Q4: How does the presence of this compound affect the reaction between methyl methacrylate and methyl 2-sodioisobutyrate?

A4: Adding this compound increases the efficiency of methyl 2-sodioisobutyrate in the reaction. It promotes the formation of oligomers by enhancing the reactivity of the sodioisobutyrate with methyl methacrylate [].

Q5: Does this compound affect the cyclization of oligomers formed during methyl methacrylate polymerization?

A5: Yes, this compound suppresses the cyclization of oligomers, particularly in tetrahydrofuran (THF) []. This allows for better control over the linearity and structure of the resulting polymers.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C4H9NaO, and its molecular weight is 96.11 g/mol.

Q7: Is there information on the spectroscopic data of this compound in the provided research?

A7: The provided research papers do not delve into the detailed spectroscopic characterization of this compound.

Q8: In which solvents is this compound known to be effective for anionic polymerization?

A8: this compound exhibits higher efficiency in tetrahydrofuran (THF) compared to toluene for the anionic polymerization of methacrylic esters [].

Q9: How does the solvent affect the rate of cyclization in the presence of this compound?

A9: Cyclization of oligomers is significantly faster in THF than in other solvents, even in the presence of this compound []. This suggests that solvent polarity plays a crucial role in these reactions.

Q10: What is the impact of temperature on reactions involving this compound?

A10: Lowering the reaction temperature helps suppress the undesired cyclization of oligomers, especially in THF, when using this compound [].

Q11: Can you provide examples of specific reactions where this compound acts as a catalyst or base?

A11: Certainly! Here are some examples from the provided research:

- Desulfonylation: this compound in dioxane facilitates the desulfonylation of N-indoles and N-azaindoles under basic conditions [].

- Alkylation: It acts as a base in the synthesis of diethyl [2-(phenylthio) ethyl]malonate by promoting the reaction between 2-chloroethyl phenyl sulfide and diethyl malonate [].

- Oxygen Alkylation: Replaces Sodium hydride as a safer base in the synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine, a crucial intermediate for the antiviral drug adefovir dipivoxil [].

- Transamidation: this compound mediates the transamidation of N,N-dimethyl amides with primary amines, showcasing its versatility in amide bond formation [].

Q12: What are the advantages of using this compound in these reactions?

A12: Some advantages include its strong basicity, good solubility in organic solvents, and ability to promote reactions at relatively mild conditions.

Q13: What is the role of this compound in the synthesis of 4-trifluoromethylbenzoxepines?

A13: this compound acts as a base in the copper-catalyzed tandem C-C/C-O bond-forming reaction of trifluoromethyl-containing ortho-halo-β-chlorostyrenes with ketones []. It facilitates the α-alkenylation of ketones and subsequent O-arylation, leading to the formation of 4-trifluoromethylbenzoxepines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)